N-(1,3-benzodioxol-5-yl)-4-phenylbutanamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-4-phenylbutanamide is a synthetic organic compound that features a benzodioxole ring and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4-phenylbutanamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Attachment of the Phenylbutanamide Moiety: The phenylbutanamide moiety can be introduced via a coupling reaction between the benzodioxole derivative and a suitable phenylbutanamide precursor. This step often involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell proliferation and apoptosis.
Pathways Involved: It can modulate signaling pathways related to cancer cell growth and survival, leading to the inhibition of tumor progression and induction of cell death.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-4-phenylbutanamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of both the benzodioxole ring and the phenylbutanamide moiety in this compound provides a unique combination of structural features that contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(8-4-7-13-5-2-1-3-6-13)18-14-9-10-15-16(11-14)21-12-20-15/h1-3,5-6,9-11H,4,7-8,12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDADDJWLIVCEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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